6-Fluoro-1,5-naphthyridin-4-ol
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Overview
Description
6-Fluoro-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,5-naphthyridin-4-ol can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The naphthyridine ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-fluoro-1,5-naphthyridin-4-one.
Reduction: Formation of 6-fluoro-1,5-dihydronaphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1,5-naphthyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-4-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-1,5-naphthyridin-4-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
6-Methyl-1,5-naphthyridin-4-ol: Contains a methyl group instead of fluorine, affecting its chemical behavior and applications.
Uniqueness
6-Fluoro-1,5-naphthyridin-4-ol is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-1H-1,5-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILGKMZPRCZQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=CC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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